2-Benzyloxetan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyloxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLWSNOUMPCJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies of 2 Benzyloxetan 3 Amine
Oxetane (B1205548) Ring Reactivity
The significant ring strain of the four-membered oxetane ring, estimated at approximately 25.5 kcal/mol, renders it susceptible to reactions that relieve this strain. beilstein-journals.orgnih.gov This inherent reactivity is central to the chemical utility of oxetane-containing compounds.
The cleavage of the oxetane ring in 2-Benzyloxetan-3-amine can be initiated under various conditions, with the regioselectivity of the attack being a key consideration. magtech.com.cn
Acid-Catalyzed Ring-Opening : In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring for nucleophilic attack. magtech.com.cnnih.govacs.org For an unsymmetrically substituted oxetane like this compound, the subsequent nucleophilic attack can occur at either the C2 or C4 position. Under acidic conditions, the reaction often proceeds with the attack at the more substituted carbon (C2), a pathway controlled by electronic effects where a partial positive charge is better stabilized by the adjacent benzyl (B1604629) group. magtech.com.cn This mechanism can lead to the formation of 1,3-aminoalcohols with diverse substitution patterns depending on the nucleophile used. For instance, acid-catalyzed reactions of 3-aryloxetan-3-ols with diols serve as a precedent for generating new heterocyclic systems. nih.gov
Nucleophilic Ring-Opening : Strong nucleophiles can directly attack the oxetane ring, typically at the sterically least hindered carbon atom (C4) via an SN2 mechanism. magtech.com.cnrroij.com However, the presence of the amine moiety within the this compound molecule itself introduces the possibility of intramolecular reactions, although such pathways are not prominently documented. The reactivity is analogous to the well-studied ring-opening of epoxides, where nucleophiles like amines readily open the strained ring to form β-amino alcohols. rroij.com
Strained heterocyclic systems like oxetanes are known to undergo ring-expansion reactions to form more stable five- or six-membered rings. sioc-journal.cnsioc-journal.cn This strategy is a valuable method for constructing larger oxygen-containing heterocycles. sioc-journal.cn Methodologies for ring expansion include reactions with diazo compounds, metal-catalyzed cycloadditions, and photochemical rearrangements. sioc-journal.cnrsc.org While specific examples for this compound are not extensively detailed in the literature, the general principles can be applied. For example, a reaction involving the insertion of a one-carbon unit could potentially transform the oxetane ring into a tetrahydrofuran (B95107) derivative. Such transformations have been observed when oxetanes react with sulfur-stabilized carbanions under certain conditions, leading to tetrahydrofuran products. beilstein-journals.org
Ring-Opening Reactions and Mechanisms
Reactivity of the Amine Moiety
The primary amine group in this compound is a key center of reactivity, behaving as a potent nucleophile and a base. utexas.edu
The lone pair of electrons on the nitrogen atom makes the amine group in this compound nucleophilic. utexas.edu Primary amines are generally considered strong nucleophiles, often more so than their alcohol counterparts, enabling them to participate in a wide array of substitution and addition reactions. utexas.edulibretexts.orgmasterorganicchemistry.com
The nucleophilicity allows the amine to react with a variety of electrophiles. utexas.edu This reactivity is fundamental to its use in building more complex molecular architectures. The steric environment around the amine, influenced by the adjacent oxetane ring and the C2-benzyl group, may modulate its reactivity compared to simpler primary amines, but it is generally expected to readily engage in reactions such as alkylation and acylation. masterorganicchemistry.com
The primary amine of this compound can be readily derivatized, a common strategy to install new functional groups or to prepare intermediates for further transformations. americanpharmaceuticalreview.comresearchgate.net Common derivatization techniques include acylation, sulfonylation, and alkylation. americanpharmaceuticalreview.comresearchgate.net
Acylation : The reaction with acylating agents like acid chlorides or anhydrides yields stable amide derivatives. This is a robust and widely used transformation for primary amines. acs.orgnih.gov
Sulfonylation : Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. chemrxiv.org
Alkylation : The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to potential over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. utexas.edulibretexts.orglumenlearning.com
Reductive Amination : A controlled method for producing secondary or tertiary amines involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orglumenlearning.com
| Reaction Type | Reagent Class | Example Reagent | Product Class |
|---|---|---|---|
| Acylation | Acid Chloride | Acetyl Chloride | N-(2-Benzyloxetan-3-yl)acetamide |
| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride | N-(2-Benzyloxetan-3-yl)benzenesulfonamide |
| Alkylation | Alkyl Halide | Methyl Iodide | N-Methyl-2-benzyloxetan-3-amine (and further alkylated products) |
| Reductive Amination | Aldehyde + Reducing Agent | Acetone + NaBH₃CN | N-Isopropyl-2-benzyloxetan-3-amine |
As a basic compound, the amine group of this compound readily reacts with acids to form the corresponding ammonium salts. For example, treatment with hydrochloric acid (HCl) will produce 2-benzyloxetan-3-aminium chloride. This process involves the protonation of the nitrogen's lone pair. The formation of a salt is a common and critical strategy in pharmaceutical chemistry to improve the aqueous solubility, stability, and handling properties of amine-containing compounds. incatt.nlresearchgate.net The reaction to form a quaternary ammonium salt can also be achieved by exhaustive alkylation of the amine with an alkyl halide, such as reacting a tertiary amine with a benzyl halide. libretexts.orggoogle.com
Derivatization for Synthetic Utility
Reactivity at the Benzyl Position and Further Functionalization
The benzylic position of this compound, the carbon atom situated between the phenyl group and the oxetane ring, is a key site for chemical reactivity. This enhanced reactivity is attributed to the ability of the adjacent benzene (B151609) ring to stabilize radical, cationic, or anionic intermediates formed during a reaction through resonance. chemistrysteps.comlibretexts.org This inherent property allows for a variety of selective functionalization strategies targeting this specific C-H bond.
Key transformations at the benzylic position include oxidation, halogenation, and debenzylation.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize a benzylic C-H group to a carboxylic acid. wikipedia.org For a primary benzylic carbon, this would result in the formation of a benzoic acid derivative, cleaving the rest of the alkyl chain. chemistrysteps.com Milder, more selective reagents such as a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) (CrO₃−dmpyz) can oxidize a benzylic methylene (B1212753) group to a carbonyl. wikipedia.org
Halogenation: Radical halogenation at the benzylic position can be achieved using reagents like N-Bromosuccinimide (NBS), typically in the presence of a radical initiator such as benzoyl peroxide. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective installation of a halogen atom, which can then serve as a handle for further nucleophilic substitution reactions. chemistrysteps.comlibretexts.org
Debenzylation/Hydrogenolysis: A common transformation involving the benzyl group is its complete removal via hydrogenolysis. This reaction is frequently catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net In the context of amino-oxetanes, this process can lead to both N-debenzylation and, under certain conditions, simultaneous ring-opening of the oxetane moiety. researchgate.net For instance, the hydrogenolysis of N,N-dibenzyl amino-oxetane derivatives over a Pd/C catalyst has been shown to result in the formation of 1,4-aminoalcohols through concurrent debenzylation and hydrogenolytic ring opening. researchgate.net
The table below summarizes potential functionalization reactions at the benzylic position of an alkylbenzene, which are applicable to the benzyl group in this compound.
| Reaction Type | Reagent(s) | Product Type | Reference |
| Oxidation | KMnO₄ or HNO₃ (conc.) | Carboxylic Acid (e.g., Benzoic acid derivative) | chemistrysteps.comwikipedia.org |
| Oxidation | CrO₃-dmpyz or 2-Iodoxybenzoic acid/DMSO | Ketone | wikipedia.org |
| Radical Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., (PhCO₂)₂) | Benzylic Bromide | libretexts.org |
| Hydrogenolysis | H₂, Pd/C | Debenzylated compound | researchgate.net |
Palladium-Catalyzed Transformations of Amino-Oxetanes
Palladium catalysis offers a versatile and powerful toolkit for the transformation of amino-oxetanes, including derivatives of this compound. These reactions enable complex molecular constructions, including C-N and C-C bond formation, as well as skeletal rearrangements.
One of the most significant palladium-catalyzed reactions for N-protected amino-oxetanes is hydrogenolysis . Using a palladium on carbon (Pd/C) catalyst, this transformation can be finely tuned to achieve different outcomes. In an efficient one-step process, palladium-mediated hydrogenation can accomplish both the hydrogenolytic ring-opening of the oxetane and the debenzylation of a protecting group. researchgate.net For example, an optically active N-protected amino-oxetane derivative was converted into a chiral 1,4-aminoalcohol over a Pd/C catalyst, demonstrating a method that combines ring opening and debenzylation. researchgate.net
Palladium catalysts are also instrumental in a variety of cross-coupling reactions . Although direct examples on this compound are not extensively documented, the reactivity of related oxetane systems provides strong precedent. For instance, oxetane scaffolds bearing appropriate handles (like triflates or halides) can undergo well-established palladium-catalyzed transformations:
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids. acs.org
Buchwald-Hartwig Amination: For C-N bond formation with amines. acs.orgmit.edu
Sonogashira Coupling: For C-C bond formation with terminal alkynes. acs.orgscirp.org
These reactions allow for the direct attachment of diverse aryl, heteroaryl, or alkyl groups to the oxetane framework, significantly expanding the accessible chemical space. acs.orgnih.gov
Furthermore, palladium catalysis can induce skeletal rearrangements . A dual palladium and acid-catalyzed arylative skeletal rearrangement has been reported for 3-vinyloxetan-3-ols, transforming them into 2,5-dihydrofurans. beilstein-journals.org Another notable transformation is the Tsuji-Trost allylation, which can be coupled with the ring-opening of 3-aminooxetanes. beilstein-journals.org
The table below details specific examples of palladium-catalyzed transformations on oxetane derivatives.
| Reaction Type | Substrate Type | Catalyst System | Key Transformation(s) | Product Type | Reference |
| Hydrogenolysis | N-protected amino-oxetane | Pd/C, H₂ | Ring-opening & Debenzylation | Chiral 1,4-aminoalcohol | researchgate.net |
| Buchwald-Hartwig Amination | Oxetane-aryl triflate | Palladium catalyst | C-N Bond Formation | Aryl-amino-oxetane | acs.org |
| Suzuki-Miyaura Coupling | Oxetane-aryl triflate | Palladium catalyst | C-C Bond Formation | Aryl-substituted oxetane | acs.org |
| Sonogashira Coupling | N-oxetane-sulfoximine bromide | Palladium catalyst | C-C (alkyne) Bond Formation | Alkynyl-substituted oxetane | acs.org |
| Arylative Rearrangement | 3-vinyloxetan-3-ol | Pd catalyst & Acid | Skeletal Rearrangement | 2,5-dihydrofuran | beilstein-journals.org |
| Tsuji-Trost Allylation | 3-aminooxetane | Palladium catalyst | Allylation & Ring-opening | Allylated amino alcohol | beilstein-journals.org |
These palladium-catalyzed methods underscore the utility of amino-oxetanes as versatile intermediates in modern organic synthesis, enabling the construction of complex and functionally diverse molecules.
Applications in Chemical Research and Molecular Design
2-Benzyloxetan-3-amine as a Building Block in Organic Synthesis
The utility of this compound as a foundational element in organic synthesis is well-established, providing a gateway to novel chemical entities and facilitating the exploration of new areas of chemical space. cymitquimica.comijrpr.comcymitquimica.com
Scaffold for Novel Chemical Entities
This compound serves as a versatile scaffold for the construction of innovative molecular architectures. acs.orgacs.orgcambridgemedchemconsulting.com The inherent strain of the oxetane (B1205548) ring and the presence of a reactive amine group make it a valuable starting point for a variety of chemical transformations. doi.org For instance, the development of synthetic routes to chiral 2-substituted oxetan-3-ones has been a focus, as these compounds are crucial precursors for more complex molecules. acs.orgacs.org Methods such as the metalation of SAMP/RAMP hydrazones of oxetan-3-one allow for the introduction of various substituents at the 2-position, including benzyl (B1604629) groups, leading to a diverse range of chiral building blocks. acs.orgacs.org These building blocks are instrumental in creating novel oxetane-containing scaffolds for drug discovery programs. acs.org The synthesis of dihydropyrido-thieno[2,3-d]pyrimidine derivatives, for example, highlights the use of amine scaffolds in generating potent and selective inhibitors for therapeutic targets like the protein kinase CK2. nih.gov Similarly, the pyrazolo[1,5-a]pyrimidin-3-amine scaffold has been investigated as a novel framework for inhibitors of neutral sphingomyelinase 2 (nSMase2), demonstrating the broad applicability of such amine-based structures in medicinal chemistry. nih.gov
Exploration of Chemical Space
The concept of "chemical space" encompasses all possible molecules and their properties, and the exploration of this space is fundamental to discovering new drugs and materials. nih.govyoutube.com this compound and related oxetane derivatives play a crucial role in expanding the accessible chemical space for drug discovery. acs.orgambeed.com By providing a three-dimensional framework, these building blocks enable the synthesis of molecules with structural diversity that extends beyond the flat, aromatic compounds that have traditionally dominated medicinal chemistry. uclm.es Automated workflows and flow chemistry are being employed to functionalize molecular scaffolds, including those derived from oxetanes, to rapidly generate libraries of new compounds. rsc.org This systematic exploration allows for the investigation of how modifications to the scaffold, such as the introduction of a benzyl group on the oxetane ring, affect the physicochemical and biological properties of the resulting molecules. chemrxiv.org The use of such building blocks facilitates a more comprehensive search for novel drug candidates by enabling the creation of synthetically accessible molecules with unique and desirable characteristics. youtube.com
Influence on Molecular Properties in Design
The incorporation of the 2-benzyloxetane-3-amine motif into a larger molecule can significantly influence its key physicochemical properties, a critical consideration in rational drug design. doi.orgethz.chresearchgate.net
Modulation of Amine Basicity
The basicity of an amine, quantified by its pKa value, is a critical parameter in drug design, affecting properties such as solubility, membrane permeability, and potential off-target interactions. yuntsg.comnih.gov The oxetane ring in this compound acts as an electron-withdrawing group, which can modulate the basicity of the adjacent amine. cambridgemedchemconsulting.com This effect is due to the electronegativity of the oxygen atom within the strained four-membered ring. lumenlearning.com The ability to fine-tune the pKa of an amine is highly desirable; while basic centers can form water-soluble salts, they can also lead to liabilities such as hERG channel inhibition. cambridgemedchemconsulting.comyuntsg.com By introducing the oxetane moiety, medicinal chemists can reduce the basicity of an amine compared to a simple alkylamine, potentially mitigating these risks while maintaining favorable properties. cambridgemedchemconsulting.comfiveable.me The effect of the oxetane is influenced by its position relative to the amine; for example, a beta-alkoxy group can reduce the pKa by approximately 1.2 units. cambridgemedchemconsulting.com This modulation is a key strategy in the multi-dimensional optimization of lead compounds. yuntsg.com
Design of Peptidomimetics Incorporating Amino-Oxetane Scaffolds
Peptides are often potent and selective biological modulators, but their therapeutic use can be limited by poor metabolic stability and oral bioavailability. Peptidomimetics, which mimic the structure and function of peptides but with improved drug-like properties, are therefore of great interest. acs.org The 3-amino-oxetane scaffold, as found in this compound, has emerged as a valuable component in the design of novel peptidomimetics. acs.orgcambridgemedchemconsulting.comdoi.org
The replacement of a labile amide bond in a peptide backbone with a 3-amino-oxetane unit creates an "oxetane-modified peptide" (OMP). acs.org This substitution can confer several advantages. Firstly, the removal of an amide bond can increase the peptide's resistance to proteolytic degradation, thereby extending its half-life. acs.org Secondly, the oxetane ring can act as a bioisosteric replacement for the carbonyl group of the amide, helping to preserve the biological activity of the parent peptide. acs.org The 3-amino-oxetane unit can also participate in hydrogen bonding, both as a donor and an acceptor, which is crucial for maintaining the interactions necessary for biological function. acs.org Furthermore, the incorporation of the rigid oxetane scaffold can induce specific conformational constraints, such as promoting turn structures, which can be beneficial for receptor binding and can aid in the macrocyclization of small peptides. doi.org Synthetic strategies have been developed to create dipeptide building blocks containing the 3-amino-oxetane motif, which can then be incorporated into larger peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. acs.orgethz.ch This modular approach allows for the creation of a wide range of OMPs with diverse side chains and properties. ethz.ch
Below is a data table summarizing the applications of this compound and related oxetane structures in chemical research.
| Application Area | Specific Use | Key Advantages | Relevant Research Findings |
| Organic Synthesis | Scaffold for Novel Chemical Entities | Provides access to unique 3D structures; reactive handles for further functionalization. | Development of asymmetric routes to chiral 2-substituted oxetan-3-ones enables creation of diverse building blocks. acs.org |
| Exploration of Chemical Space | Expands the range of accessible molecular architectures for drug discovery. | Use in automated and flow chemistry platforms facilitates rapid library generation and exploration of structure-activity relationships. uclm.esrsc.org | |
| Molecular Property Design | Modulation of Amine Basicity | Allows for fine-tuning of pKa to optimize solubility and reduce off-target effects. | The oxetane ring acts as an electron-withdrawing group, lowering the basicity of the adjacent amine. cambridgemedchemconsulting.com |
| Enhancement of Molecular Three-Dimensionality | Introduces non-planar geometry, improving molecular shape and potentially selectivity. | Replacement of planar groups like carbonyls with oxetanes can induce specific, favorable conformations. researchgate.net | |
| Peptidomimetics | Backbone Amide Bond Isostere | Increases metabolic stability and can maintain or improve biological activity. | Oxetane-modified peptides (OMPs) show enhanced resistance to proteases. acs.org |
| Conformational Constraint | Induces specific secondary structures, such as turns, which can be beneficial for bioactivity. | The 3-aminooxetane motif has been shown to be turn-inducing in cyclic peptidomimetics. doi.org |
Contributions to Complex Molecule Synthesis
This compound serves as a versatile chiral building block for the synthesis of more intricate molecules. Its constituent parts, the oxetane ring and the amine group, provide reactive sites for further chemical modifications, enabling the construction of diverse molecular architectures. cymitquimica.com The strained oxetane ring can be opened under various conditions to introduce new functional groups, while the primary amine is readily derivatized.
This compound and its analogs are utilized in the creation of complex molecules that are often explored for their potential in medicinal chemistry and materials science. cymitquimica.com For instance, derivatives of this compound are integral to the synthesis of spirocyclic diamines, which are key components in the development of selective M1/M4 muscarinic receptor agonists. nih.gov The synthesis of these complex pharmaceutical agents often involves multi-step sequences where the oxetane-containing amine is introduced to build the core structure of the final molecule. nih.gov
The general strategy for incorporating such building blocks into larger, more complex structures often involves cascade reactions or multi-component reactions where the amine and other functionalities on the molecule can react sequentially or simultaneously to form new rings and stereocenters. nih.gov The ability to use these building blocks in the synthesis of complex, three-dimensional molecules is of significant interest in drug discovery, where molecular shape and functionality are critical for biological activity. nih.govdomainex.co.uk
Table 1: Research Findings on this compound in Complex Molecule Synthesis
| Finding | Description | Research Focus |
|---|---|---|
| Chiral Building Block | This compound is used as a chiral precursor to introduce specific stereochemistry into larger molecules. bldpharm.comchemscene.comsigmaaldrich.com | Asymmetric Synthesis, Medicinal Chemistry |
| Spirocycle Synthesis | Derivatives are key for synthesizing spirocyclic structures, which are important motifs in pharmacologically active compounds. nih.gov | Drug Discovery, M1/M4 Agonists |
| Cascade Reactions | The reactivity of the amine and oxetane allows for its use in cascade reactions to rapidly build molecular complexity. nih.gov | Synthetic Methodology, Lead Generation |
| Functional Group Tolerance | The synthesis methods employing this building block often tolerate a range of other functional groups, allowing for its incorporation into diverse molecular scaffolds. nih.gov | Complex Molecule Synthesis, Pharmaceutical Development |
Utilization in Ligand Design for Catalysis
Ligands containing tertiary amine moieties derived from precursors like this compound are designed to influence the outcomes of various catalytic transformations. mdpi.comrsc.org For example, in palladium-catalyzed cross-coupling reactions, the design of the ligand is crucial for achieving high yields and selectivity, especially with challenging substrates like sterically hindered amines. nih.gov The strategic placement of amine groups within a ligand can help to stabilize catalytic intermediates and promote desired reaction pathways while suppressing unwanted side reactions. osti.govnih.gov
Furthermore, chiral derivatives of such amines can be used to create chiral ligands for asymmetric catalysis. beilstein-journals.org These ligands can induce enantioselectivity in a wide range of chemical reactions, leading to the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical industry. The development of new ligands often involves creating a library of structurally diverse compounds to screen for optimal performance in a given catalytic reaction. baseclick.euchemrxiv.org The modular nature of building blocks like this compound facilitates the synthesis of such ligand libraries.
Table 2: Research Findings on this compound in Ligand Design
| Finding | Description | Research Focus |
|---|---|---|
| Metal Coordination | The amine nitrogen can act as a coordination site for transition metals, forming the basis of a catalyst's ligand sphere. baseclick.eu | Organometallic Chemistry, Catalysis |
| Steric and Electronic Tuning | Modification of the benzyl and oxetane groups allows for fine-tuning of the ligand's properties to optimize catalyst performance. nih.gov | Catalyst Design, Reaction Optimization |
| Asymmetric Catalysis | Chiral versions of the amine can be used to synthesize chiral ligands for enantioselective transformations. beilstein-journals.orgnih.gov | Chiral Synthesis, Pharmaceutical Manufacturing |
| Bifunctional Catalysis | The amine can act as a Brønsted base or hydrogen-bond donor in bifunctional catalysts, working in concert with the metal center. mdpi.com | Green Chemistry, Mechanistic Studies |
Computational and Theoretical Studies of 2 Benzyloxetan 3 Amine
Conformational Analysis of the Oxetane (B1205548) Ring System
The four-membered oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.org This strain influences the ring's conformation, which is not perfectly planar. X-ray analysis of the parent oxetane revealed a puckered conformation with a puckering angle of 8.7° at 140 K. beilstein-journals.org This deviation from planarity is a balance between angle strain and the minimization of torsional strain. The presence of substituents, such as the benzyl (B1604629) and amine groups in 2-Benzyloxetan-3-amine, further influences the preferred conformation of the oxetane ring.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. Computational methods like DFT can be used to calculate various electronic properties that provide insights into its chemical behavior. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For this compound, the MEP would show negative potential (electron-rich regions) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. nih.gov Conversely, positive potential (electron-poor regions) would be located around the hydrogen atoms, particularly the amine proton. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions. It can quantify the charge on each atom, revealing the polarity of bonds and the extent of electron delocalization. For this compound, NBO analysis would detail the charge distribution across the oxetane, benzyl, and amine moieties.
These computational analyses can predict the most likely sites for nucleophilic and electrophilic attack, helping to rationalize observed reaction outcomes and guide the design of new reactions. For instance, the amine group is expected to be a primary site for nucleophilic reactions, while the strained oxetane ring can be susceptible to ring-opening reactions under certain conditions.
Quantum Chemical Investigations of Reaction Pathways
Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions. uni-muenchen.denih.gov By mapping the potential energy surface, these methods can identify transition states and intermediates, and calculate activation energies, providing a detailed understanding of reaction pathways. researchgate.net
For reactions involving this compound, such as N-alkylation, N-acylation, or reactions leading to the opening of the oxetane ring, quantum chemical investigations can:
Determine Reaction Mechanisms: Calculations can distinguish between different possible mechanisms, such as SN1 versus SN2 for substitution reactions at the amine.
Calculate Reaction Barriers: The activation energy for each step in a proposed mechanism can be calculated, allowing for the prediction of reaction rates and the identification of the rate-determining step. uni-muenchen.de
Predict Product Ratios: In cases where multiple products can be formed, the relative activation energies for the different pathways can be used to predict the major and minor products. nih.gov
For example, a study on the reaction of a related oxetane derivative highlighted how computational modeling could explain competing side reactions like oxetane ring-opening under acidic conditions.
Molecular Modeling of Intermolecular Interactions
The way this compound interacts with itself and with other molecules is governed by intermolecular forces. Molecular modeling can simulate these interactions, which is particularly important for understanding its physical properties and its behavior in a biological context. mdpi.com
Hydrogen Bonding: The amine group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). youtube.com The oxygen atom of the oxetane ring can also act as a hydrogen bond acceptor. Modeling can predict the geometry and strength of these hydrogen bonds. youtube.com
Van der Waals Interactions: The benzyl group contributes to van der Waals forces, including π-π stacking interactions between aromatic rings.
Protein-Ligand Docking: In the context of medicinal chemistry, molecular docking simulations can predict how this compound might bind to the active site of a target protein. nih.gov These simulations evaluate various binding poses and score them based on the intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Understanding these interactions is crucial for predicting properties like solubility, boiling point, and binding affinity to biological macromolecules. youtube.com
In Silico Exploration of Derivatives
Computational tools are extensively used in the early stages of drug discovery for the in silico design and evaluation of new chemical entities. rjeid.commdpi.comnih.gov Starting from the this compound scaffold, virtual libraries of derivatives can be created by systematically modifying different parts of the molecule.
For instance, one could explore:
Substitutions on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring and computationally predicting how these changes affect electronic properties, lipophilicity, and binding to a hypothetical target.
Modifications of the Amine Group: Exploring the effects of converting the primary amine to secondary or tertiary amines, or to amides or sulfonamides.
Alterations to the Oxetane Ring: While less common due to the synthetic challenges, modifications to the oxetane ring itself could be explored computationally.
These virtual derivatives can then be screened for desirable properties, such as improved binding affinity to a target receptor, better ADME (absorption, distribution, metabolism, and excretion) profiles, and reduced potential for toxicity. nih.gov This in silico approach allows for the prioritization of a smaller number of promising compounds for actual synthesis and experimental testing, thereby saving time and resources. lasalle.mxajchem-a.com
Advanced Analytical Methodologies for 2 Benzyloxetan 3 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Benzyloxetan-3-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and other relevant atomic nuclei within the molecule.
¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For oxetane (B1205548) derivatives, characteristic signals for the oxetane ring protons are typically observed. nih.gov For instance, in a related compound, 2-benzyloxetan-3-one (B6239850), the protons of the oxetane ring appear at specific chemical shifts, which can be used as a reference for analyzing this compound. nih.gov In general, for oxetanes, the protons on the 4-membered ring show distinct multiplets. mdpi.com
¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. The chemical shifts of the carbon atoms in the oxetane ring and the benzyl (B1604629) group of this compound provide key structural information. For example, in 2-substituted oxetan-3-ones, the carbonyl carbon (C=O) shows a signal around 204.4 ppm, while the carbons of the oxetane ring appear at distinct chemical shifts. nih.gov Although specific data for this compound is not readily available in the provided search results, the analysis of similar oxetane structures provides a strong basis for interpretation. nih.govmdpi.com
¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom in the amine group. ¹⁹F NMR would be relevant if fluorinated derivatives of this compound were being analyzed, which can be useful for certain applications. google.com
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.25-7.40 | m | Aromatic protons (C₆H₅) |
| ¹H | 4.5-5.0 | m | Oxetane ring protons |
| ¹H | 3.8-4.0 | m | Benzyl CH₂ protons |
| ¹H | 3.5-3.7 | m | Oxetane ring proton (CH-N) |
| ¹H | 1.5-2.0 | br s | Amine (NH₂) protons |
| ¹³C | 135-140 | s | Quaternary aromatic carbon |
| ¹³C | 127-129 | d | Aromatic CH carbons |
| ¹³C | 70-80 | t | Oxetane CH₂ carbons |
| ¹³C | 60-70 | d | Oxetane CH-N carbon |
| ¹³C | 50-55 | t | Benzyl CH₂ carbon |
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS): Electron impact (EI) and electrospray ionization (ESI) are common techniques. In EI-MS, the fragmentation pattern provides structural clues. For amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would likely result in the formation of a stable ion. The molecular ion peak (M+) for an amine with one nitrogen atom will have an odd mass-to-charge ratio (m/z). libretexts.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This is a definitive method for confirming the chemical formula of this compound (C₁₀H₁₃NO). nih.govchemrxiv.org For example, HRMS data for related oxetane derivatives has been reported with high precision, confirming their elemental compositions. nih.govmdpi.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Illustrative) (Note: This table is illustrative and based on general fragmentation patterns of amines and oxetanes.)
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion |
| 134 | [C₉H₁₂N]⁺ | Loss of CH₂O from oxetane ring |
| 91 | [C₇H₇]⁺ | Benzyl cation |
| 72 | [C₄H₈NO]⁺ | Cleavage of the benzyl group |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage with loss of the benzyl-oxetane moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, purification, and quantification of this compound, especially when dealing with complex mixtures or for resolving enantiomers.
HPLC is a versatile technique for the analysis of this compound.
Reversed-Phase HPLC: This is a common mode for separating moderately polar compounds like this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. mdpi.comsigmaaldrich.com
Chiral HPLC: Since this compound is a chiral molecule, separating its enantiomers is often necessary, particularly in pharmaceutical contexts. This is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of chiral amines. yakhak.orgshimadzu.commdpi.com The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol, is critical for achieving good separation. chromatographyonline.com For some applications, a chaotropic agent may be added to the mobile phase to improve separation. chromatographyonline.com
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. However, the analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. nih.govlabrulez.com
Column Selection: To overcome these challenges, specialized columns are often required. Base-deactivated columns or columns with a specific stationary phase, such as those coated with potassium hydroxide (B78521) (KOH), can improve peak shape and reduce adsorption. labrulez.com The Rtx-Volatile Amine column is specifically designed for the analysis of volatile amines and can withstand harsh matrices. restek.com
Temperature Programming: A programmed temperature ramp is typically used in the GC oven to ensure the elution of all components in a reasonable time. gdut.edu.cn
Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for GC or detectability for HPLC.
For HPLC: Primary amines can be derivatized with reagents that introduce a chromophore or fluorophore, enhancing their detection by UV or fluorescence detectors. Common derivatizing agents for amines include dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). jasco-global.comcreative-proteomics.com Phenyl isothiocyanate is another reagent that reacts with primary and secondary amines to form derivatives detectable by UV. scribd.com Salicylaldehyde derivatization has also been used for the quantification of primary amines. chromatographyonline.com
For GC: To increase volatility and reduce polarity for GC analysis, the primary amine group of this compound can be derivatized. nih.govresearchgate.net Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). phenomenex.comthermofisher.comsigmaaldrich.com Acylation, which involves the addition of an acyl group, is another widely used method to improve the GC analysis of primary amines. researchgate.net
Table 3: Common Derivatization Reagents for Amine Analysis
| Technique | Derivatizing Reagent | Purpose |
| HPLC | Dansyl chloride | Enhanced fluorescence detection |
| HPLC | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Enhanced fluorescence and UV detection creative-proteomics.com |
| HPLC | o-Phthalaldehyde (OPA) | Enhanced fluorescence detection jasco-global.com |
| HPLC | Phenyl isothiocyanate | Enhanced UV detection scribd.com |
| GC | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility, improved peak shape phenomenex.com |
| GC | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increased volatility, improved peak shape thermofisher.com |
| GC | Acylating agents (e.g., trifluoroacetic anhydride) | Increased volatility, improved chromatographic properties researchgate.net |
Gas Chromatography (GC)
Emerging Analytical Techniques
The ongoing development of novel analytical methodologies is critical for the comprehensive characterization of complex pharmaceutical intermediates like this compound. As a chiral amine containing a strained oxetane ring, its analysis necessitates techniques that offer high resolution, sensitivity, and structural specificity. Emerging methods are moving beyond traditional chromatographic and spectroscopic techniques to provide more detailed insights into its stereochemistry, purity, and quality attributes. These advanced approaches are pivotal for ensuring the consistency and efficacy of the final active pharmaceutical ingredients (APIs) derived from this building block.
Advanced Chiral Separation Techniques
The stereospecific nature of pharmacological activity places a high demand on analytical methods capable of accurately resolving and quantifying enantiomers. wikipedia.org For chiral amines such as this compound, several emerging separation techniques offer significant advantages over classical methods.
Capillary Electrophoresis (CE) with Novel Selectors:
Capillary electrophoresis has become a powerful tool for chiral separations due to its high efficiency, rapid analysis times, and minimal sample consumption. mdpi.com The most common approach involves the use of chiral selectors added to the background electrolyte. springernature.com Recent advancements focus on the development and application of novel chiral selectors to enhance separation resolution for challenging compounds, including primary amines.
One key area of innovation is the use of modified cyclodextrins (CDs). While standard β-cyclodextrin is widely used, highly sulfated cyclodextrins have demonstrated superior resolving power for a broad range of chiral drugs, particularly amines. google.comacs.org These charged cyclodextrins offer a higher degree of interaction and selectivity, leading to improved separation of enantiomeric pairs. google.com Furthermore, non-aqueous capillary electrophoresis (NACE) systems are being explored to offer different selectivities compared to aqueous systems. sigmaaldrich.com For instance, the use of N-Benzoxycarbonylglycyl-L-proline as a chiral selector in a non-aqueous electrolyte containing methanol and 1,2-dichloroethane (B1671644) has proven effective for the enantioseparation of various pharmacologically active amines. sigmaaldrich.com
Coupling CE with sensitive detection methods like electrochemical detection further enhances its utility. This combination allows for the direct analysis of enantiomers and their inclusion complexes with cyclodextrins, providing a robust method for determining enantiomeric purity. acs.orgnih.gov
Interactive Table: Parameters in Chiral Capillary Electrophoresis of Amines
Supercritical Fluid Chromatography (SFC):
Supercritical Fluid Chromatography (SFC) is increasingly recognized as a powerful technique for chiral separations in the pharmaceutical industry. wikipedia.orgnih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to traditional HPLC, making it a "greener" analytical technique. nih.gov When used with chiral stationary phases (CSPs), SFC is highly effective for resolving enantiomers of pharmaceutical compounds, including amines. chromatographyonline.com Its growing application in both analytical and preparative scale separations highlights its potential for the analysis of this compound.
Innovations in Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis for its sensitivity and specificity in identifying and quantifying compounds. americanpharmaceuticalreview.comnumberanalytics.com Emerging MS techniques are providing even greater capabilities for the analysis of complex molecules like this compound.
Ultra-High-Resolution Mass Spectrometry (UHR-MS):
Instruments such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers provide ultra-high resolution and exceptional mass accuracy. nih.gov This capability is crucial for the unambiguous determination of the elemental composition of this compound and for distinguishing it from impurities with very similar masses. UHR-MS is also instrumental in structural elucidation by analyzing fragmentation patterns from tandem mass spectrometry (MS/MS) experiments, which can help characterize the oxetane ring structure and its substituents. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
The synthesis of pharmaceutical intermediates often involves the use of metal catalysts. netpharmalab.es These metals can remain as trace elemental impurities in the final product and must be controlled within strict limits. americanpharmaceuticalreview.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting and quantifying trace metals. netpharmalab.es Its application is essential for quality control, ensuring that residual catalysts (e.g., Palladium, Rhodium) used in synthetic steps, such as Buchwald-Hartwig amination reactions sometimes employed for amine synthesis, are below the required safety thresholds. netpharmalab.esmdpi.com
Interactive Table: Common Catalysts and their Analysis by ICP-MS
Novel Spectroscopic and Chiroptical Approaches
Imine-Based Chiroptical Sensing:
A novel and rapid method for determining the enantiomeric purity of chiral primary and secondary amines involves derivatization followed by chiroptical analysis. rsc.org One such approach uses the formation of an imine bond between the chiral amine and an achiral aldehyde, such as 3-hydroxypyridine-2-carboxaldehyde. The resulting imine product becomes chiral and can be analyzed using Circular Dichroism (CD) spectroscopy. This technique has shown broad applicability for various classes of chiral amines, offering a fast and robust alternative to chromatographic methods for enantiopurity analysis. The sign of the CD signal has been shown to be enantiospecific, which can also aid in assigning the absolute configuration of the amine. rsc.org
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to Substituted 2-Benzyloxetan-3-amines
The accessibility of 2-benzyloxetan-3-amine and its derivatives is paramount for any future investigation. While the parent compound can be synthesized from the corresponding ketone, 2-benzyloxetan-3-one (B6239850) bldpharm.com, research should focus on creating diverse libraries of substituted analogues with high efficiency and stereochemical control.
Future synthetic research should prioritize:
Asymmetric Reductive Amination: The conversion of 2-benzyloxetan-3-one and its derivatives to the corresponding amines is a critical step. Developing novel catalytic systems for asymmetric reductive amination would provide access to enantiomerically pure 2-benzyloxetan-3-amines, which is crucial for applications in medicinal chemistry and chiral catalysis.
Modular Synthesis of Precursors: A robust strategy for accessing a wide range of substituted 2-benzyloxetan-3-ones is needed. Building upon known methods for the asymmetric synthesis of 2-substituted oxetan-3-ones via hydrazone alkylation, research could expand the scope of electrophiles to include a variety of substituted benzyl (B1604629) halides. acs.orgacs.org This would allow for systematic variation of the benzyl moiety.
Alternative Pathway Exploration: Investigating alternative synthetic pathways could yield more efficient or orthogonal routes. One such avenue is the nucleophilic substitution reaction between oxetan-3-amine and a range of functionalized benzyl chlorides, analogous to the synthesis of related N-benzyl oxetanes. Optimization of reaction conditions and exploration of microwave-assisted synthesis could lead to rapid library generation. nih.gov
Table 1: Proposed Synthetic Strategies for Substituted 2-Benzyloxetan-3-amines
| Synthetic Strategy | Key Precursor(s) | Primary Research Goal | Potential Advantages |
|---|---|---|---|
| Asymmetric Reductive Amination | Substituted 2-Benzyloxetan-3-one | Develop chiral catalysts (e.g., transition metal or organocatalysts) for high enantioselectivity. | Direct access to single enantiomers. |
| Hydrazone Alkylation / Hydrolysis / Amination | Oxetan-3-one, Substituted Benzyl Halide | Expand the scope of electrophiles and optimize the multi-step sequence for efficiency. acs.org | High modularity; control over substitution at the 2-position. |
| Direct Nucleophilic Substitution | Oxetan-3-amine, Substituted Benzyl Halide | Optimize reaction conditions to favor N-alkylation and minimize side reactions. | Potentially more convergent and atom-economical route. |
Advanced Catalyst Design for Transformations Involving this compound
The unique structural and electronic properties of this compound make it an intriguing substrate and potential ligand in catalysis. Future work should focus on designing catalysts that can selectively act on or in concert with this molecule.
Key areas for catalyst development include:
Selective N-Functionalization: While standard N-alkylation and N-acylation are known amine reactions msu.edu, developing advanced catalysts for more complex C-N bond formations (e.g., Buchwald-Hartwig or Ullmann couplings) would enable the synthesis of diverse N-aryl or N-vinyl derivatives.
C-H Activation: The benzyl group presents an opportunity for late-stage functionalization via C-H activation. Designing transition metal catalysts (e.g., based on Palladium, Rhodium, or Iridium) capable of selectively functionalizing the ortho, meta, or para positions of the benzyl ring would provide rapid access to a vast array of novel structures.
Chiral Ligand Development: The inherent chirality and conformational rigidity of this compound make it a candidate for development into a new class of chiral ligands for asymmetric catalysis. Research could involve synthesizing the enantiopure amine and coordinating it to various metals to catalyze reactions such as asymmetric hydrogenation or C-C bond formation. nih.gov
Exploration of New Chemical Reactivities and Transformations
Beyond predictable functionalization, the combination of a strained oxetane (B1205548) ring and a nucleophilic amine offers opportunities for discovering novel chemical transformations.
Future explorations should include:
Catalytic Ring-Opening Reactions: Investigating the selective, catalyst-mediated ring-opening of the oxetane moiety could provide access to highly functionalized 1,3-amino alcohol derivatives. These products could be valuable chiral building blocks for natural product synthesis and drug discovery.
Multicomponent Reactions (MCRs): The amine functionality could be leveraged in the design of novel MCRs. For instance, using this compound in Petasis-type or Mannich reactions could lead to the rapid assembly of complex molecular scaffolds incorporating the unique oxetane motif. chemrxiv.org
Photoredox and Electrochemical Methods: Applying modern synthetic methods like photoredox or electro-catalysis could uncover unprecedented reactivity. For example, single-electron oxidation of the amine could initiate radical-based cyclizations or couplings that are inaccessible through traditional thermal methods.
Integration into Advanced Material Science Applications
The distinct three-dimensional structure of this compound suggests its potential as a unique building block in material science. ijrpr.com Research should aim to integrate this moiety into functional materials to impart novel properties.
Promising avenues include:
Polymer Synthesis: The diamine functionality (after de-benzylation) or the amine itself can be used as a monomer in polymerization reactions. Research into creating novel polyamides, polyimines, or epoxy resins incorporating the rigid oxetane backbone could lead to materials with enhanced thermal stability, specific mechanical properties, or tailored gas permeability.
Metal-Organic Frameworks (MOFs): The defined stereochemistry and vectoral orientation of functional groups in this compound make it an attractive ligand or structural directing agent for the synthesis of novel MOFs. The resulting frameworks could exhibit unique pore environments and chiral recognition capabilities.
Functional Surfaces and Coatings: The amine group provides a handle for grafting the molecule onto surfaces to modify their properties. Research could explore the creation of coatings with tailored hydrophobicity, biocompatibility, or adhesive properties.
Synergistic Approaches in Academic and Industrial Research
Maximizing the potential of this compound requires a collaborative effort between academic and industrial laboratories. A synergistic approach can bridge the gap between fundamental discovery and practical application. aacsb.edu
A successful collaborative framework would involve:
Division of Labor: Academic institutions could focus on high-risk, high-reward fundamental research, such as discovering novel synthetic methods, exploring new reactivity, and developing initial catalytic concepts. researchgate.net Industrial partners, in turn, could leverage their resources for high-throughput screening, process optimization, scalable synthesis, and evaluation in applied contexts like medicinal chemistry or materials development. researchgate.net
Structured Collaboration: Adopting established project management models, such as the "iron triangle" which balances time, cost, and quality, can ensure that projects remain on track and meet the objectives of both partners. aacsb.edu
Clear Communication and IP Management: Establishing clear protocols for communication, data sharing, and the management of intellectual property from the outset is critical to building trust and fostering a long-term, successful partnership. researchgate.netresearchgate.net This ensures that academic discoveries can be efficiently translated into commercial innovations.
By pursuing these interconnected research avenues, the scientific community can move this compound from a chemical curiosity to a valuable tool in the development of new medicines, materials, and technologies.
Q & A
Q. What are the primary synthetic routes for 2-Benzyloxetan-3-amine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or reductive amination. Key methods include:
- Nucleophilic substitution : Reacting oxetane derivatives with benzylamine precursors under controlled temperatures (40–60°C) and inert atmospheres .
- Reductive amination : Using sodium cyanoborohydride or hydrogenation catalysts to reduce imine intermediates, with yields heavily dependent on solvent polarity and pH (optimal pH 7–8) .
- Continuous flow reactors : Industrial-scale synthesis employs flow reactors to ensure consistent product quality, with residence times adjusted to 10–15 minutes for optimal conversion .
Methodological considerations : Monitor reaction progress via HPLC or GC-MS to detect byproducts (e.g., dimerization products) and optimize purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers validate the structural integrity of this compound?
Structural characterization requires a multi-technique approach:
- NMR spectroscopy : H and C NMR confirm the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and benzyl group (δ 7.2–7.4 ppm for aromatic protons) .
- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., oxetane C-O-C angle ≈ 90°) using single-crystal analysis .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 178.12) and detects impurities .
Data validation : Cross-reference spectral data with computational predictions (e.g., PubChem or DSSTox databases) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as amine vapors may cause respiratory irritation .
- Waste disposal : Neutralize acidic byproducts before transferring to hazardous waste containers compliant with EPA guidelines .
Documentation : Review Safety Data Sheets (SDS) for toxicity profiles and emergency response measures (e.g., first aid for accidental exposure) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?
Enantiomeric purity is critical for pharmacological applications. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during reductive amination, achieving enantiomeric excess (ee) >90% .
- Asymmetric hydrogenation : Employ Ru-BINAP complexes to reduce prochiral ketone precursors, with ee values dependent on solvent (e.g., methanol vs. THF) and hydrogen pressure (5–10 bar) .
Analytical validation : Measure ee via chiral HPLC (Chiralpak AD-H column) or polarimetry .
Q. What computational tools are available to predict the biological activity of this compound derivatives?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT) or monoamine oxidases .
- QSAR modeling : Train models on PubChem bioassay data (e.g., AID 1492) to correlate substituent effects (e.g., electron-withdrawing groups) with activity .
- ADMET prediction : SwissADME or ADMETLab estimate pharmacokinetic properties (e.g., logP ≈ 2.1, moderate blood-brain barrier permeability) .
Q. How do researchers resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies:
- Reproducibility checks : Replicate studies using standardized protocols (e.g., IC determination via fluorescence polarization assays) .
- Batch-to-batch analysis : Compare purity (>98% via HPLC) and stereochemistry across synthetic batches .
- Meta-analysis : Aggregate data from multiple sources (e.g., ChEMBL, PubChem) to identify trends, adjusting for confounding factors like solvent effects .
Q. What methodologies are used to study the metabolic stability of this compound in vitro?
- Liver microsome assays : Incubate compounds with rat or human liver microsomes (37°C, NADPH cofactor) and quantify degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess enzyme inhibition potential .
Data interpretation : Compare half-life (t) values to established thresholds (e.g., t >30 minutes indicates favorable metabolic stability) .
Q. How can the oxetane ring in this compound be functionalized to enhance binding affinity?
- Ring-opening reactions : Treat with electrophiles (e.g., alkyl halides) to form secondary amines or thioethers .
- Cross-coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at the 3-position, improving target engagement (e.g., kinase inhibition) .
Characterization challenges : Monitor regioselectivity via F NMR if fluorinated reagents are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
